6-imino-2-oxo-N-(2-phenylethyl)-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide 6-imino-2-oxo-N-(2-phenylethyl)-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Brand Name: Vulcanchem
CAS No.: 617697-21-9
VCID: VC15617905
InChI: InChI=1S/C23H21N5O2/c1-2-13-28-20(24)17(22(29)25-12-11-16-8-4-3-5-9-16)15-18-21(28)26-19-10-6-7-14-27(19)23(18)30/h2-10,14-15,24H,1,11-13H2,(H,25,29)
SMILES:
Molecular Formula: C23H21N5O2
Molecular Weight: 399.4 g/mol

6-imino-2-oxo-N-(2-phenylethyl)-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

CAS No.: 617697-21-9

Cat. No.: VC15617905

Molecular Formula: C23H21N5O2

Molecular Weight: 399.4 g/mol

* For research use only. Not for human or veterinary use.

6-imino-2-oxo-N-(2-phenylethyl)-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide - 617697-21-9

Specification

CAS No. 617697-21-9
Molecular Formula C23H21N5O2
Molecular Weight 399.4 g/mol
IUPAC Name 6-imino-2-oxo-N-(2-phenylethyl)-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Standard InChI InChI=1S/C23H21N5O2/c1-2-13-28-20(24)17(22(29)25-12-11-16-8-4-3-5-9-16)15-18-21(28)26-19-10-6-7-14-27(19)23(18)30/h2-10,14-15,24H,1,11-13H2,(H,25,29)
Standard InChI Key CCTRKQDIJHPILE-UHFFFAOYSA-N
Canonical SMILES C=CCN1C2=C(C=C(C1=N)C(=O)NCCC3=CC=CC=C3)C(=O)N4C=CC=CC4=N2

Introduction

The compound 6-imino-2-oxo-N-(2-phenylethyl)-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule with a unique tricyclic structure. It belongs to the class of triazatricyclo compounds, which are known for their potential biological activities, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of this compound, including its chemical properties, synthesis, and potential applications.

Molecular Formula and Weight

  • Molecular Formula: Not explicitly provided in the search results, but similar compounds have complex formulas reflecting their tricyclic structure.

  • Molecular Weight: Typically, compounds with similar structures have molecular weights in the range of 400 to 500 g/mol, depending on the specific substituents.

Synthesis

The synthesis of 6-imino-2-oxo-N-(2-phenylethyl)-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide likely involves multi-step reactions, including condensation and cyclization processes. Industrial production would require optimization of these synthetic routes to enhance yield and purity.

Potential Applications

Compounds with similar structures have shown potential in medicinal chemistry, particularly in antimicrobial and anticancer research. Their mechanism of action may involve interaction with specific molecular targets, modulating enzyme or receptor activity.

Safety and Handling

Given the complexity and potential biological activity of this compound, it is essential to handle it with caution. Safety data sheets (SDS) for similar compounds often recommend use only for research and development under the supervision of a technically qualified individual.

Research Findings

While specific research findings for 6-imino-2-oxo-N-(2-phenylethyl)-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide are not detailed in the available sources, compounds with similar structures have been studied for their biological activities. Preliminary studies suggest potential applications in drug development.

Data Table: Comparison of Similar Compounds

Compound NameMolecular Weight (g/mol)Potential Applications
N-cyclohexyl-6-imino-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamideApproximately 455.6Antimicrobial, Anticancer
6-Imino-2-oxo-7-(2-phenylethyl)-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamideNot specifiedResearch and Development

Note: The table provides a comparison with a similar compound, as specific data for the target compound is limited in the available sources.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator